molecular formula C15H23N5O3 B2637527 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034541-07-4

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2637527
CAS No.: 2034541-07-4
M. Wt: 321.381
InChI Key: SZGVCGYEXLATMT-UHFFFAOYSA-N
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Description

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . It has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves the displacement of chlorine atoms in cyanuric chloride with various groups . The presence of two electron-donating piperidine/morpholine groups decreases the positivity of the third chlorine-bearing carbon and prevents the departure of the chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this core are methoxy, morpholino, and cyclopentanecarboxamide groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the nature of the substituents on the triazine core . The presence of electron-donating groups can affect the reactivity of the compound .

Scientific Research Applications

Crystal Structure Analysis

Studies have elucidated the crystal structures of derivatives closely related to the target compound, revealing interesting conformational details such as chair and butterfly conformations which are essential for understanding the molecular geometry and potential interactions in biological systems (Fridman, Kapon, & Kaftory, 2003).

Synthetic Applications

In synthetic chemistry, research has been conducted on the synthesis of novel compounds utilizing derivatives that share the core structure of the target compound. These synthetic routes have led to the creation of compounds with potential anti-inflammatory and analgesic properties, demonstrating the versatility of this moiety in drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the thermal rearrangement of certain triazine derivatives has been explored, leading to new compounds with unique structures (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).

Biological Activity

Research into the biological activity of morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives has shown promising results, particularly in the context of cytotoxicity towards cancer cells. Such studies highlight the potential therapeutic applications of these compounds in treating various forms of cancer (Jin, Ban, Nakamura, & Lee, 2018).

Antimicrobial and Anticancer Research

Further investigations have demonstrated the antimicrobial activities of 1,2,4-triazole derivatives, some of which include morpholine as a substituent. These compounds exhibited good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the antiproliferative activities of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides against cancer cell lines further underscore the relevance of triazine derivatives in developing novel anticancer therapies (Wang, Xu, Xin, Lu, & Zhang, 2015).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the sources, 1,3,5-triazine derivatives have been studied for their inhibitory activity against monoamine oxidases (MAO), enzymes that catalyze the oxidative deamination of monoamines .

Future Directions

Future studies could focus on optimizing the synthesis of this compound to improve its yield and solubility. Additionally, further investigation into its biological activities could be beneficial .

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-22-15-18-12(10-16-13(21)11-4-2-3-5-11)17-14(19-15)20-6-8-23-9-7-20/h11H,2-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGVCGYEXLATMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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